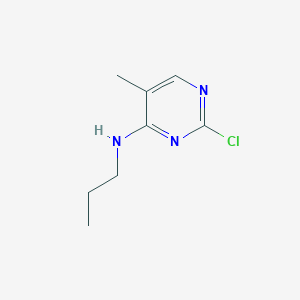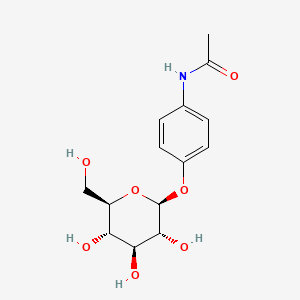
Einecs 226-370-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of hexadecylamine with 1-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The production process is optimized for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating certain diseases.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain enzymes and modulation of receptor-mediated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Octadecyl-1-hydroxynaphthalene-2-carboxamide
- N-Dodecyl-1-hydroxynaphthalene-2-carboxamide
Comparison
N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits distinct solubility, melting point, and biological activity .
Eigenschaften
CAS-Nummer |
5379-36-2 |
|---|---|
Molekularformel |
C27H41NO2 |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
N-(1-hydroxynaphthalen-2-yl)heptadecanamide |
InChI |
InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)28-25-22-21-23-18-16-17-19-24(23)27(25)30/h16-19,21-22,30H,2-15,20H2,1H3,(H,28,29) |
InChI-Schlüssel |
KXWUYYYZGGCATM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)




![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)




![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)


